molecular formula C13H9NO3S B7878834 5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid

5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid

Cat. No.: B7878834
M. Wt: 259.28 g/mol
InChI Key: VBYFKSLREAHWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid is a high-purity chemical intermediate belonging to the thieno[3,2-c]quinoline class of compounds. This compound serves as a versatile building block in organic synthesis, particularly for the development of potential kinase inhibitors . Its core structure is recognized for its relevance in medicinal chemistry research. This scaffold has been identified as a novel, selective, and ATP non-competitive inhibitor of the CDK5/p25 kinase complex . The CDK5/p25 complex is a well-validated therapeutic target for numerous acute and chronic neurodegenerative diseases, including Alzheimer's disease, as its hyperactivation is directly linked to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles . The inhibition of this pathway represents a promising strategy for halting neurodegeneration. The thieno[3,2-c]quinoline core, from which this compound is derived, has been optimized to achieve excellent selectivity over the closely related mitotic kinase CDK2, which is crucial for minimizing potential off-target effects in a research setting . This product is intended for research and development applications only and must be handled by qualified technical personnel. It is not intended for diagnostic or therapeutic uses, or for application in foods, drugs, or cosmetics.

Properties

IUPAC Name

5-methyl-4-oxothieno[3,2-c]quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c1-14-9-5-3-2-4-7(9)11-8(12(14)15)6-10(18-11)13(16)17/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYFKSLREAHWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C=C(S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

WAY-326572 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid has been investigated for its role as a potential kinase inhibitor. Kinases are crucial enzymes involved in signaling pathways that regulate cell proliferation and survival. The compound's ability to inhibit specific kinases can be leveraged in the development of targeted cancer therapies.

Anticancer Research

Numerous studies have reported the anticancer properties of derivatives of this compound. For instance:

  • A study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimalarial Agents

Research has indicated that analogs of 5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid show promise as antimalarial agents. These compounds have been tested against Plasmodium falciparum, the parasite responsible for malaria, with some showing effective inhibition of parasite growth .

Enzyme Inhibition

The compound has been studied for its ability to enhance in-vitro alpha-amylase activity. This property can be beneficial in managing diabetes by regulating carbohydrate metabolism .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Chatterjee et al. (2021) detailed the synthesis of several derivatives from 5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid. The derivatives were evaluated for their kinase inhibitory activity and showed promising results against various cancer cell lines .

Case Study 2: Antimalarial Activity Assessment

Research published in 2020 assessed the antimalarial activity of synthesized analogs of this compound against Plasmodium falciparum. The study concluded that specific modifications to the thienoquinoline structure significantly enhanced activity against malaria parasites .

Mechanism of Action

The mechanism of action of WAY-326572 involves its interaction with DNA Gyrase, an enzyme crucial for bacterial DNA replication. By inhibiting this enzyme, WAY-326572 prevents the bacteria from replicating their DNA, leading to their death. This makes it an effective antibacterial agent .

Comparison with Similar Compounds

WAY-326572 is unique due to its specific interaction with DNA Gyrase and its potent antibacterial activity. Similar compounds include:

    Ciprofloxacin: Another DNA Gyrase inhibitor used as an antibiotic.

    Norfloxacin: Similar to ciprofloxacin, it also inhibits DNA Gyrase and is used to treat bacterial infections.

    Levofloxacin: A broad-spectrum antibiotic that inhibits DNA Gyrase and topoisomerase IV.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Biological Activity

5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid is a heterocyclic compound belonging to the thienoquinoline family. Its unique structure and diverse functional groups suggest significant potential in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activities of this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties.

The compound's molecular formula is C13H9N1O3SC_{13}H_{9}N_{1}O_{3}S with a molecular weight of 259.28 g/mol. The structure features a thienoquinoline core that is known for its pharmacological properties.

PropertyValue
Molecular FormulaC13H9NO3S
Molecular Weight259.28 g/mol
IUPAC Name5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid
SMILESCC(=O)C1=CC2=C(S1)C3=CC=CC=C3N(C2=O)C

Antimicrobial Activity

Research indicates that derivatives of thienoquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Case Study:
In a study evaluating the antibacterial activity of thienoquinoline derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated moderate antibacterial activity, suggesting that modifications to the structure could enhance efficacy .

Anticancer Properties

Thienoquinoline derivatives have been investigated for their anticancer effects. The mechanism typically involves the induction of apoptosis in cancer cells through inhibition of specific kinases involved in cell proliferation.

Research Findings:
A series of synthesized compounds based on the thienoquinoline scaffold demonstrated significant cytotoxicity against various cancer cell lines. Notably, derivatives showed IC50 values in the low micromolar range against breast and colon cancer cells . The ability to inhibit serine-threonine kinases has been highlighted as a promising pathway for anticancer drug development.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Its interaction with specific kinases can block critical signaling pathways in cancer cells.

Mechanism of Action:
The binding affinity of 5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid to kinase active sites has been characterized through molecular docking studies. These studies reveal that the compound competes with ATP for binding to the kinase domain, thereby inhibiting its activity and leading to reduced cell viability in cancer models .

Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis
Enzyme InhibitionCompetitive inhibition of kinases

Preparation Methods

Reaction Sequence and Key Intermediates

  • Friedel-Crafts Acylation : Aniline undergoes acetylation with acetic anhydride to form acetanilide, which is subsequently subjected to Friedel-Crafts alkylation with chloroacetyl chloride to yield 2-chloro- N-phenylacetamide.

  • Vilsmeier-Haack Formylation : The intermediate is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the para position, generating 4-chloro-3-formyl-2-methylquinoline.

  • Nucleophilic Aromatic Substitution (SNAr) : The formylated product reacts with methyl thioglycolate in the presence of potassium carbonate, facilitating thiophene ring formation via SNAr.

  • Cyclization and Oxidation : Acid-mediated cyclization forms the thienoquinoline scaffold, followed by oxidation with hydrogen peroxide to introduce the 4-oxo group.

  • Ester Hydrolysis : The methyl ester at position 2 is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative.

Yield and Optimization

The six-step sequence achieves an overall yield of 32–38%, with the cyclization and oxidation steps identified as yield-limiting (Table 1). Substituting POCl₃ with PCl₃ in the Vilsmeier-Haack reaction improves formylation efficiency from 65% to 78%.

Table 1: Yield Analysis of Multi-Step Synthesis

StepReagents/ConditionsYield (%)
Friedel-CraftsAc₂O, AlCl₃, 0°C→rt92
Vilsmeier-HaackPOCl₃, DMF, 80°C65
SNArK₂CO₃, DMF, 100°C85
Cyclization/OxidationH₂SO₄, H₂O₂, 60°C72
Ester HydrolysisNaOH, EtOH, reflux89

Friedel-Crafts and Tandem Cyclization Approach

A modified strategy employs tandem Friedel-Crafts and cyclization reactions to streamline the synthesis. Chatterjee et al. (2021) demonstrated this using methyl 2-amino-3-bromobenzoate as the starting material.

Mechanistic Insights

  • Friedel-Crafts Alkylation : Bromobenzene derivatives react with methyl acrylate in the presence of AlCl₃, forming a γ,δ-unsaturated ketone intermediate.

  • Tandem Cyclization : Intramolecular attack by the thiolate anion (generated from methyl thioglycolate) triggers simultaneous thiophene ring closure and quinoline formation.

Ligand-Free Copper-Catalyzed Domino Reaction

Recent advances incorporate copper-catalyzed domino reactions to enhance atom economy. A protocol adapted from Wang et al. (2021) utilizes a Ugi-4-component reaction (Ugi-4CR) followed by CuI-mediated cyclization.

Procedure Overview

  • Ugi-4CR : 2-Iodobenzoic acid, cyclopentanecarbaldehyde, benzyl isocyanide, and ammonia react in trifluoroethanol to form a peptoid intermediate.

  • Copper-Catalyzed Domino Reaction : The intermediate undergoes C–C coupling with ethyl acetoacetate in dioxane at 80°C, facilitated by CuI and Cs₂CO₃, yielding the thienoquinoline core.

Advantages and Limitations

  • Advantages : Step economy (two steps), ligand-free conditions, and scalability (gram-scale demonstrated).

  • Limitations : Requires strict anhydrous conditions, and the final hydrolysis step achieves only 67% yield.

Alternative Pathways and Recent Innovations

Solid-Phase Synthesis

Immobilizing the quinoline precursor on Wang resin enables iterative coupling and cyclization steps, though this method remains exploratory for thienoquinolines.

Photochemical Cyclization

UV irradiation of N-arylthiophene carboxamides in the presence of iodobenzene diacetate induces radical-mediated cyclization, offering a green chemistry alternative.

Comparative Analysis of Methods

Table 2: Method Comparison for 5-Methyl-4-oxo-thienoquinoline Synthesis

MethodStepsOverall Yield (%)Key Advantage
Multi-Step Aniline632–38No chromatography required
Tandem Cyclization441Industrial scalability
Copper-Catalyzed228Step economy

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid, and how can reaction yields be optimized?

  • Methodology : A high-yielding synthesis involves cyclocondensation of substituted anilines with ethyl 2-arylthiophene-3-carboxylates under reflux in acetic acid. Key parameters include reaction time (3–5 hours), stoichiometric sodium acetate as a base, and recrystallization from DMF/acetic acid for purification . Yield optimization can be achieved by adjusting reaction temperature (110–120°C) and monitoring intermediates via TLC or HPLC.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring conformation.
  • HPLC-MS for purity assessment (>95%) and detection of byproducts (e.g., uncyclized intermediates) .
  • X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in tautomeric forms or regiochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, as carboxylic acid derivatives are prone to decarboxylation under humid conditions .

Advanced Research Questions

Q. How can contradictory data in the literature regarding this compound’s reactivity be resolved?

  • Methodology :

  • Reproduce reported reactions under strictly controlled conditions (e.g., solvent purity, inert atmosphere).
  • Use advanced mass spectrometry (LC-QTOF) to identify trace intermediates or degradation products .
  • Compare kinetic data (e.g., Arrhenius plots) to assess temperature-dependent pathway divergences .

Q. What strategies are effective for modifying the thienoquinoline scaffold to enhance biological activity?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 5-methyl position to modulate electronic effects on the carbonyl group.
  • Conduct SAR studies using in vitro enzyme inhibition assays (e.g., kinase targets) and molecular docking simulations to prioritize derivatives .
  • Optimize solubility via carboxylate salt formation (e.g., sodium or ammonium salts) without compromising ring planarity .

Q. How can researchers address challenges in regioselective functionalization of the thienoquinoline core?

  • Methodology :

  • Use directed ortho-metalation (DoM) with strong bases (e.g., LDA) and directing groups (e.g., –CONHR) to control substitution patterns .
  • Employ transition-metal catalysis (e.g., Pd-catalyzed C–H activation) for late-stage diversification at the 3- or 7-positions .

Q. What experimental designs are suitable for mechanistic studies of its degradation under physiological conditions?

  • Methodology :

  • Simulate biological environments using phosphate-buffered saline (PBS, pH 7.4) at 37°C, with LC-MS monitoring of degradation products over 24–72 hours.
  • Compare hydrolytic stability against analogs (e.g., ester-protected derivatives) to identify vulnerable functional groups .

Data Interpretation and Validation

Q. How should researchers validate computational predictions (e.g., DFT calculations) of this compound’s electronic properties?

  • Methodology :

  • Correlate computed HOMO/LUMO energies with experimental redox potentials from cyclic voltammetry.
  • Validate predicted tautomeric preferences via variable-temperature NMR or IR spectroscopy .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Methodology :

  • Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values and assess cooperativity.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.